molecular formula C8H10N2O5S B3039766 N-methoxy-N-methyl-2-nitrobenzenesulfonamide CAS No. 1314987-86-4

N-methoxy-N-methyl-2-nitrobenzenesulfonamide

Cat. No. B3039766
Key on ui cas rn: 1314987-86-4
M. Wt: 246.24 g/mol
InChI Key: LEFJXVNFRPSHJX-UHFFFAOYSA-N
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Patent
US06610853B1

Procedure details

2-Nitrobenzenesulfonyl chloride (5 g, 22.5 mmol) was allowed to react with N-methyl-N-methoxyamine hydrochloride (2.42 g, 22.5×1.2 mmol) in the presence of triethylamine (5.47 g, 22.5×2.4 mmol) to obtain 5.3 g (percent yield: 95.3%) of N-methyl-N-methoxy-2-nitrophenylsulfonamide.
Quantity
5 g
Type
reactant
Reaction Step One
Name
N-methyl-N-methoxyamine hydrochloride
Quantity
2.42 g
Type
reactant
Reaction Step Two
Quantity
5.47 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10](Cl)(=[O:12])=[O:11])([O-:3])=[O:2].Cl.[CH3:15][NH:16][O:17][CH3:18].C(N(CC)CC)C>>[CH3:15][N:16]([O:17][CH3:18])[S:10]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2])(=[O:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)Cl
Step Two
Name
N-methyl-N-methoxyamine hydrochloride
Quantity
2.42 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
5.47 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(S(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 95.3%
YIELD: CALCULATEDPERCENTYIELD 1793.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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